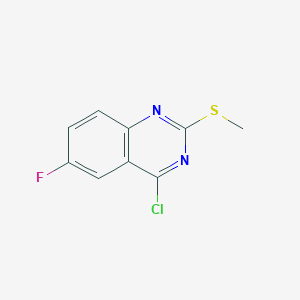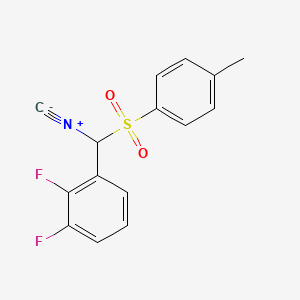![molecular formula C11H11F3O3 B1393392 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-11-1](/img/structure/B1393392.png)
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid
Descripción general
Descripción
“3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the molecular weight of 248.2 . It has a boiling point of 63-69°C . The IUPAC name for this compound is 3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11F3O3/c1-17-9-4-3-8 (11 (12,13)14)6-7 (9)2-5-10 (15)16/h3-4,6H,2,5H2,1H3, (H,15,16) . This compound contains a total of 28 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 63-69°C . The compound is stable under normal temperatures and pressures .
Aplicaciones Científicas De Investigación
Chiral Resolution and Analytical Properties
Research has been conducted on chiral resolution and the determination of absolute configuration for compounds structurally similar to 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid. For instance, studies have optimized the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid to obtain its single S-isomer, indicating potential applications in industrial production due to its simplicity and cost-effectiveness (Wei Hui-qian, 2015). Similarly, 2-Methoxy-2-(9-phenanthryl)propionic acid was synthesized and characterized as a novel chiral resolving agent, further exemplifying the importance of such compounds in analytical applications (Akio Ichikawa, Ono, & Harada, 2003).
Synthesis and Characterization of Derivatives
The chemical reactivity and potential for derivatization of compounds like this compound have been explored in various studies. For instance, meglumine sulfate-catalyzed one-pot green synthesis has been employed to create a new series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates, highlighting the compound's versatility in synthesizing novel derivatives with potential antioxidant activity (Sreekanth Tellamekala et al., 2019).
Molecular Structure Analysis
The structural analysis of molecular compounds related to this compound has provided insights into their molecular conformations and intermolecular interactions. Studies like the structure determination of 3-phenylpropionic acid and its derivatives have contributed to understanding the nature of these interactions, which is crucial for their potential applications in various fields (U. Das et al., 2012).
Safety and Hazards
This compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
Análisis Bioquímico
Biochemical Properties
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular responses and signaling pathways . Additionally, it may affect specific target organs, such as the respiratory system, highlighting its broader implications on cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in free radical reactions, such as those involving N-bromosuccinimide, leading to the formation of succinimide and other intermediates . These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause respiratory irritation and other adverse effects over prolonged exposure . Understanding these temporal effects is essential for optimizing its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation at certain concentrations, indicating a threshold effect . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOQVAYYRNIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229820 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-11-1 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


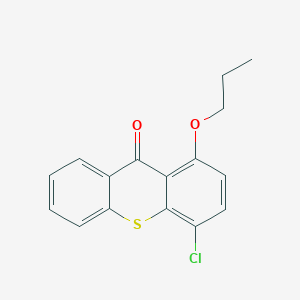

![3-[(4-Methylbenzyl)oxy]azetidine](/img/structure/B1393313.png)
![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)
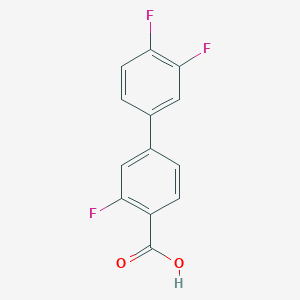
![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)
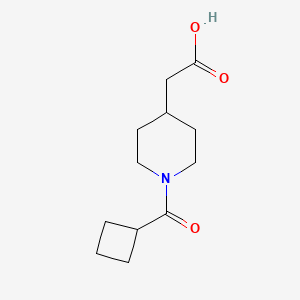
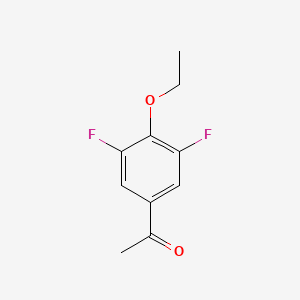


![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)
